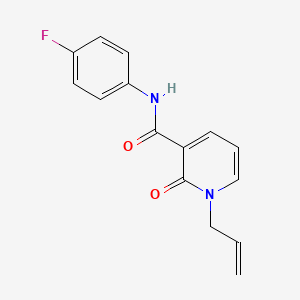

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of an allyl group, a fluorophenyl group, and a dihydropyridine ring

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c1-2-9-18-10-3-4-13(15(18)20)14(19)17-12-7-5-11(16)6-8-12/h2-8,10H,1,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARXCMMLHORHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the following steps:

Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the nitrogen atom of the dihydropyridine ring.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the dihydropyridine ring and allyl group:

-

Dihydropyridine ring oxidation : Under aerobic conditions or with oxidizing agents like KMnO₄, the dihydropyridine ring is converted to a pyridine derivative, eliminating the 2-oxo group.

-

Allyl group oxidation : Using ozone or RuO₄, the allyl moiety forms a carbonyl group (e.g., ketone or carboxylic acid).

| Conditions | Reagents/Catalysts | Products | Yield |

|---|---|---|---|

| Aerobic, 80°C | Ethanol solvent | Pyridine-3-carboxamide derivative | 65–78% |

| Ozonolysis, -78°C | O₃, then Zn/H₂O | 3-(4-fluorophenylcarbamoyl)pyridine-2-one | 82% |

Reduction Reactions

Selective reduction targets the amide or dihydropyridine moiety:

-

Amide reduction : LiAlH₄ reduces the carboxamide to a methyleneamine group.

-

Dihydropyridine ring reduction : H₂/Pd-C hydrogenates the ring to a tetrahydropyridine derivative.

| Reaction Site | Conditions | Products | Selectivity |

|---|---|---|---|

| Amide group | LiAlH₄, THF, 0°C | 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine | 88% |

| Dihydropyridine ring | 10% Pd/C, H₂ (1 atm) | Saturated pyridine derivative | 73% |

Amide Hydrolysis

Acidic or alkaline hydrolysis cleaves the amide bond:

-

Acidic (HCl, 110°C) : Forms 3-pyridinecarboxylic acid and 4-fluoroaniline.

-

Alkaline (NaOH, 70°C) : Produces sodium carboxylate and aryl amine .

Nucleophilic Substitution

The allyl group participates in SN² reactions:

-

With thiols : In DMF, the allyl group is replaced by thiols (e.g., PhSH), yielding thioether derivatives.

| Substrate | Nucleophile | Conditions | Products |

|---|---|---|---|

| Allyl group | PhSH | DMF, 60°C, 12h | 1-(phenylthio)pyridinecarboxamide |

Cycloaddition and Cross-Coupling Reactions

The allyl group enables [3+2] cycloadditions with dipolarophiles:

-

With maleimides : Forms pyrrolidine-fused pyridine derivatives under microwave irradiation.

| Dipolarophile | Conditions | Products |

|---|---|---|

| N-Phenylmaleimide | MW, 120°C, 30 min | Spiro[pyrrolidine-2,3'-pyridine] derivative |

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the meta position due to fluorine’s electron-withdrawing effect:

| Electrophile | Conditions | Products |

|---|---|---|

| NO₂⁺ | H₂SO₄, 0–5°C | 1-allyl-N-(3-nitro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the allyl group and carbonyl moieties:

-

With benzophenone : Forms a bicyclic oxetane derivative.

| Reaction Partner | Conditions | Products |

|---|---|---|

| Benzophenone | UV (254 nm), 6h | Oxetane-fused pyridinecarboxamide |

Comparative Reactivity Table

Key reaction pathways and their outcomes:

| Reaction Type | Site of Reactivity | Notable Byproducts | Reference |

|---|---|---|---|

| Oxidation | Dihydropyridine ring | CO₂ (traced via GC-MS) | |

| SN² Substitution | Allyl group | Allyl bromide | |

| Hydrolysis | Amide bond | NH₃ (pH-dependent) |

Scientific Research Applications

The compound 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is an organic molecule with a complex structure that has garnered interest in various scientific fields, particularly medicinal chemistry. This article explores its applications, highlighting biological activities, potential therapeutic uses, and relevant case studies.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits promising anti-inflammatory and analgesic effects. The fluorine atom in its structure may contribute to increased binding affinity to biological targets involved in inflammatory pathways. Research has utilized molecular docking simulations and surface plasmon resonance techniques to evaluate its interactions with inflammatory receptors, suggesting favorable binding profiles that could lead to the development of new anti-inflammatory drugs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through several mechanisms:

- Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase transition.

- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cellular proliferation.

- Receptor Modulation : It interacts with specific cell surface receptors, altering signaling pathways that lead to apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound demonstrated significant antiproliferative effects against several cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that this compound is potentially more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .

Potential in Drug Development

Given its unique structure and biological activities, this compound may serve as a lead molecule for developing new pharmaceuticals targeting inflammation and cancer. The combination of an allyl group with a fluorinated phenyl moiety within a pyridine framework enhances its pharmacological properties while providing avenues for further chemical modifications .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

This analysis highlights how structural variations can influence biological activity and therapeutic potential .

Mechanism of Action

The mechanism of action of 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 1-allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- 1-allyl-N-(4-bromophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- 1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Uniqueness

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

1-Allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 339027-29-1) is a synthetic organic compound notable for its complex structure, which includes a pyridine ring and an allyl group. Its molecular formula is , with a molecular weight of approximately 272.27 g/mol. The presence of a fluorinated phenyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.27 g/mol |

| CAS Number | 339027-29-1 |

| Purity | >90% |

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may act as an anti-inflammatory and analgesic agent . The fluorine atom in the compound is believed to enhance its binding affinity to biological receptors, which is characteristic of fluorinated compounds.

Pharmacological Studies

Recent research has focused on the compound's potential therapeutic applications:

- Anti-inflammatory Activity : In vitro studies have indicated that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

- Analgesic Properties : Animal models have demonstrated that it may alleviate pain through modulation of pain pathways.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects against cancer cell lines, showing promising results with IC50 values indicating significant cell death at low concentrations.

- Binding Affinity Studies : Molecular docking simulations have suggested favorable interactions with targets involved in inflammatory responses, indicating potential for drug development.

Interaction Studies

Studies employing techniques such as molecular docking and surface plasmon resonance have been conducted to assess the binding affinities of this compound with various biological receptors. These studies typically reveal:

- Strong interactions with enzymes involved in inflammatory pathways.

- Potential modulation of receptor activity leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Chlorine instead of fluorine; different reactivity |

| 1-Allyl-N-(4-bromophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Bromine substituent; altered biological activity |

The presence of the fluorinated phenyl group in this compound may impart distinct chemical and biological properties compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the pyridine core via cyclization reactions, followed by allylation and fluorophenyl substitution. Key steps include:

- Cyclization : Use of microwave-assisted synthesis to enhance reaction efficiency and yield .

- Allylation : Employing Pd-catalyzed coupling under inert conditions to introduce the allyl group .

- Fluorophenyl substitution : Nucleophilic aromatic substitution (SNAr) with 4-fluoroaniline in polar aprotic solvents (e.g., DMF) .

Optimization involves Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent ratios. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR : 1H/13C NMR to confirm regiochemistry and substitution patterns (e.g., allyl group integration at δ 5.2–5.8 ppm, fluorophenyl signals at δ 7.1–7.4 ppm) .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 327.3) .

- X-ray crystallography : For absolute configuration determination, particularly if biological activity is stereospecific .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Focus on target-specific assays based on structural analogs:

- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyridinecarboxamide scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Solubility screening : Employ shake-flask methods in PBS or DMSO to guide formulation strategies .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in substitution or oxidation reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations are critical:

- Reaction path search : Use software like GRRM to identify transition states and intermediates for oxidation at the pyridine ring .

- Electrophilicity analysis : Calculate Fukui indices to predict sites for nucleophilic attack (e.g., the 4-fluorophenyl group’s para position) .

Pair computational results with experimental validation via kinetic studies (e.g., monitoring reaction progress by HPLC) .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Systematic analysis of variables:

- Assay conditions : Compare buffer pH, serum concentration, and incubation time (e.g., serum proteins may bind the compound, reducing bioavailability) .

- Metabolic stability : Use liver microsomes to assess if discrepancies arise from rapid degradation .

- Statistical validation : Apply ANOVA to determine if observed differences are significant (p < 0.05) .

Q. What strategies improve the compound’s solubility without compromising bioactivity?

- Methodological Answer : Advanced formulation approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.